molecular formula C17H17BrN2O3S B2365058 N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313528-68-6

N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2365058
CAS RN: 313528-68-6
M. Wt: 409.3
InChI Key: GVDBTSGLMFINSE-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of related compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” includes a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization . Further details about specific reactions involving this compound are not available in the search results.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Treatment

Compounds such as MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, have been discovered and show promise in cancer treatment. These inhibitors work by selectively inhibiting HDACs, leading to cancer cell cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Halogenation in Organic Synthesis

Halogenation techniques, including the use of N-halosuccinimide and acidic catalysts, have been utilized for the ring halogenations of polyalkylbenzenes. These methods allow for the selective introduction of halogen atoms into organic molecules, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals (Bovonsombat & Mcnelis, 1993).

Electrophoretic Separation for Quality Control

The nonaqueous capillary electrophoretic separation technique has been developed for substances like imatinib mesylate and its related compounds. This method is crucial for the quality control of pharmaceuticals, ensuring the purity and effectiveness of drugs (Ye et al., 2012).

Antiviral Drug Discovery

Research into antiviral drug discovery has focused on various compounds, including those with bromophenyl groups. These studies aim to find new treatments for viral infections, exploring different chemical structures for their potential to inhibit viral replication or to treat symptoms of viral diseases (De Clercq, 2009).

Synthesis and Characterization of Benzamide Derivatives

The synthesis and characterization of benzamide derivatives, including those with halogenated components, have been explored for their potential applications in medicinal chemistry. These studies often focus on the development of new synthetic methods and the analysis of the compounds' properties (Achugatla et al., 2017).

Future Directions

The future directions for research on “N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” and related compounds could involve further exploration of their biological activities and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBTSGLMFINSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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